molecular formula C18H13ClF6N2O3 B1683958 n-(2-(4-Chloroanilino)-1-methyl-2-oxoethoxy)-3,5-bis(trifluoromethyl)benzamide CAS No. 285986-88-1

n-(2-(4-Chloroanilino)-1-methyl-2-oxoethoxy)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B1683958
M. Wt: 454.7 g/mol
InChI Key: DSMXVSGJIDFLKP-UHFFFAOYSA-N
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Description

N-(2-(4-Chloroanilino)-1-methyl-2-oxoethoxy)-3,5-bis(trifluoromethyl)benzamide, also known as CCM-T, is a novel small molecule with potential therapeutic applications in a variety of diseases. CCM-T is a member of the aryloxybenzamide family and has a structure similar to other aryloxybenzamides, such as 4-chloro-N-(2-chloro-4-methylphenyl)benzamide (CCMB). CCM-T has shown promising results in in vitro and in vivo studies, and has been studied for its potential to treat a range of diseases including cancer, inflammation, and Alzheimer's disease.

Scientific Research Applications

Medicinal Chemistry Applications

This compound is a part of a broader category of benzamide derivatives, which have been extensively studied for their potential antiarrhythmic properties. In particular, benzamides characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain have shown promise in oral antiarrhythmic activity. The structure-activity relationship studies of these compounds indicate that the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen are crucial for their antiarrhythmic efficacy. Flecainide acetate, a closely related compound, has been identified for clinical trials as an antiarrhythmic agent due to its potent activity (Banitt et al., 1977; Banitt et al., 1975).

Polymer Science and Materials Engineering

In the field of polymer science, the incorporation of trifluoromethyl groups into polymers, as seen in related compounds, enhances the materials' solubility in organic solvents and thermal stability. A study on semifluorinated aromatic polyamides synthesized from similar diamines demonstrated high solubility, good thermal stability, and mechanical properties, making these materials suitable for advanced technological applications (Bera et al., 2012).

Moreover, the synthesis of novel aromatic polyamides involving components with trifluoromethyl groups has shown that these polymers possess desirable properties such as high glass-transition temperatures, excellent thermal stability, and mechanical strength. These features are critical for their potential use in high-performance materials (Yang et al., 1999; Hsiao et al., 2000).

properties

IUPAC Name

N-[1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMXVSGJIDFLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369392
Record name CCG-1423
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-(4-Chloroanilino)-1-methyl-2-oxoethoxy)-3,5-bis(trifluoromethyl)benzamide

CAS RN

285986-88-1
Record name CCG-1423
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CCG-1423
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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